Ferulic Acid-d3 4-O-β-D-Glucuronide
Description
Ferulic Acid-d3 4-O-β-D-Glucuronide is a deuterium-labeled conjugate of ferulic acid, where three hydrogen atoms are replaced with deuterium (d3) at unspecified positions, and the phenolic hydroxyl group at the 4-O position is glucuronidated. This compound is primarily used as an internal standard or tracer in pharmacokinetic and metabolic studies to quantify ferulic acid metabolites in biological matrices . Glucuronidation enhances water solubility, facilitating renal excretion, while deuterium labeling allows precise tracking via mass spectrometry .
Properties
Molecular Formula |
C₁₆H₁₅D₃O₁₀ |
|---|---|
Molecular Weight |
373.33 |
Synonyms |
4-(2-Carboxyethenyl)-2-(methoxy-d3)phenyl β-D-Glucopyranosiduronic Acid; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Ferulic Acid-d3 4-O-β-D-Glucuronide and Related Metabolites
| Compound | Parent Aglycone | Substitution(s) | Key Structural Features |
|---|---|---|---|
| This compound | Ferulic acid | 4-O-β-D-glucuronide; d3 label | Deuterated for isotopic tracing; glucuronidated at 4-O |
| Ferulic Acid 4-O-β-D-Glucuronide | Ferulic acid | 4-O-β-D-glucuronide | Non-deuterated; major phase II metabolite |
| Caffeic Acid 4-O-β-D-Glucuronide | Caffeic acid | 4-O-β-D-glucuronide | Lacks methoxy group; additional hydroxyl |
| Dihydro Ferulic Acid 4-O-β-D-Glucuronide | Dihydroferulic acid | 4-O-β-D-glucuronide | Saturated side chain (no double bond) |
| Ferulic Acid 4-O-Sulfate | Ferulic acid | 4-O-sulfate | Sulfation instead of glucuronidation |
- Key Differences: Deuteration: The d3 label in this compound distinguishes it from non-labeled counterparts, enabling precise quantification in complex biological samples . Conjugation Position: Glucuronidation at the 4-O position is shared with caffeic acid and dihydroferulic acid conjugates, but sulfation (e.g., Ferulic Acid 4-O-Sulfate) alters solubility and excretion pathways .
Pharmacokinetic and Metabolic Differences
Table 2: Pharmacokinetic Parameters of Selected Compounds
*Inferred from non-deuterated form .
- Key Findings :
- Absorption : Ferulic Acid 4-O-β-D-Glucuronide and its deuterated form reach peak plasma concentrations (Tmax) within 1 hour, faster than sulfated metabolites .
- Dose-Response : Both ferulic acid and caffeic acid glucuronides exhibit strong linear correlations (r² >0.90) between dose and plasma concentration, indicating predictable pharmacokinetics .
- Stability : Sulfated metabolites like Ferulic Acid 4-O-Sulfate are less stable in plasma, likely due to enzymatic hydrolysis, whereas glucuronides remain more persistent .
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